molecular formula C13H12O3 B13025255 Ethyl3-hydroxy-1-naphthoate

Ethyl3-hydroxy-1-naphthoate

Cat. No.: B13025255
M. Wt: 216.23 g/mol
InChI Key: HLJBEADOLRDYEZ-UHFFFAOYSA-N
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Description

Significance of Naphthoate Derivatives as Research Targets

Naphthoate derivatives, the broader family to which hydroxynaphthoate (B12740854) esters belong, are of considerable interest to the scientific community. The naphthalene (B1677914) core, a bicyclic aromatic system, imparts specific properties that are leveraged in diverse applications. These derivatives are extensively studied in medicinal chemistry, materials science, and organic synthesis. rsc.org In medicinal chemistry, the naphthalene scaffold is a key component in a variety of pharmacologically active agents. ontosight.ai Their applications also extend to the development of synthetic plastics, organic semiconductors, and optical materials. rsc.org

The development of efficient and selective methods for synthesizing naphthoate derivatives is a significant area of research. rsc.org Modern synthetic strategies focus on mild, eco-friendly, and high-yielding methodologies. rsc.orgnih.gov These include one-pot reactions and metal-free catalytic systems, which are crucial for sustainable chemical production. rsc.orgnih.gov The ability to functionalize the naphthalene ring at various positions allows for the fine-tuning of the molecule's properties, making them highly adaptable for specific research targets.

Contextualizing Ethyl 3-hydroxy-1-naphthoate within Naphthoate Chemistry

Ethyl 3-hydroxy-1-naphthoate is a specific hydroxynaphthoate ester with the chemical formula C₁₃H₁₂O₃. It features an ethyl ester group at the 1-position and a hydroxyl group at the 3-position of the naphthalene ring. This particular arrangement of functional groups influences its reactivity and potential applications.

The synthesis of such esters often involves the esterification of the corresponding hydroxynaphthoic acid. For instance, a general method for preparing naphthoate esters is the reaction of the naphthoic acid with an alcohol in the presence of an acid catalyst. orgsyn.orgchemicalbook.com The parent acid for this ester is 3-hydroxy-1-naphthoic acid. nih.gov The properties of Ethyl 3-hydroxy-1-naphthoate can be compared with its isomers, such as Ethyl 3-hydroxy-2-naphthoate, which has a reported melting point of 81°C and is a white solid at room temperature. labproinc.comtcichemicals.com

Research Trajectories and Future Outlook for Naphthoate Esters

The field of naphthoate ester chemistry is continuously evolving, with several exciting research trajectories on the horizon. A major focus is the development of novel catalytic systems to synthesize these compounds with greater efficiency and selectivity. researchgate.netnih.gov This includes the use of gold-catalyzed reactions and other transition metal catalysts to facilitate complex bond formations. researchgate.netresearchgate.net

Another promising area is the exploration of naphthoate esters as precursors for advanced materials. Their inherent photophysical properties make them candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net Research into the effect of different alkyl chains on the luminescence properties of hydroxynaphthoate esters has shown that these can be tuned for specific applications. researchgate.net

Furthermore, the unique reactivity of naphthoate esters is being harnessed in new types of chemical transformations. For example, researchers have demonstrated the "ester dance," a catalytic translocation of an ester group on an aromatic ring, which opens up new possibilities for creating complex molecular architectures. nih.govacs.org The continued exploration of such novel reactions will undoubtedly expand the synthetic utility of naphthoate esters. nih.govacs.org The development of milder reaction conditions for coupling reactions involving naphthoate esters is also a key goal for future research. nih.gov

Table of Chemical Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

ethyl 3-hydroxynaphthalene-1-carboxylate

InChI

InChI=1S/C13H12O3/c1-2-16-13(15)12-8-10(14)7-9-5-3-4-6-11(9)12/h3-8,14H,2H2,1H3

InChI Key

HLJBEADOLRDYEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC2=CC=CC=C21)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Ethyl 3 Hydroxy 1 Naphthoate and Analogues

Esterification Approaches to Naphthoate Derivatives

The formation of the ester group is a fundamental transformation in the synthesis of compounds like ethyl 3-hydroxy-1-naphthoate. This is most commonly achieved through the esterification of the corresponding carboxylic acid.

Acid-Catalyzed Direct Esterification of Hydroxynaphthoic Acids

The most direct and widely used method for synthesizing ethyl 3-hydroxy-1-naphthoate is the Fischer-Speier esterification of 3-hydroxy-1-naphthoic acid with ethanol. wikipedia.orgmasterorganicchemistry.com This reaction involves heating the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst. wikipedia.orgmasterorganicchemistry.comresearchgate.net The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. wikipedia.orgorganic-chemistry.org The nucleophilic oxygen of the alcohol then attacks this activated carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comorganic-chemistry.org Following a proton transfer, a water molecule is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.com

A representative procedure for a closely related compound, methyl 3-hydroxy-2-naphthoate, involves refluxing 3-hydroxy-2-naphthoic acid in methanol (B129727) with a catalytic amount of concentrated sulfuric acid overnight. chemicalbook.com This reaction achieved a high yield of 91%, demonstrating the efficiency of this method. chemicalbook.com A similar approach would be employed for the synthesis of ethyl 3-hydroxy-1-naphthoate, substituting methanol with ethanol.

Table 1: Representative Acid-Catalyzed Esterification

ReactantAlcoholCatalystConditionsProductYieldReference
3-Hydroxy-2-naphthoic acidMethanolH₂SO₄Reflux, overnightMethyl 3-hydroxy-2-naphthoate91% chemicalbook.com
3-Hydroxy-1-naphthoic acidEthanolH₂SO₄ or p-TsOHRefluxEthyl 3-hydroxy-1-naphthoate(Not reported) wikipedia.orgmasterorganicchemistry.com

Optimization of Reaction Conditions for Ester Synthesis

The Fischer-Speier esterification is a reversible reaction, and the final yield of the ester is dictated by the position of the chemical equilibrium. wikipedia.org To maximize the formation of the desired product, several strategies can be employed. One common approach is to use a large excess of the alcohol, which, according to Le Chatelier's principle, shifts the equilibrium towards the products. masterorganicchemistry.com For instance, in the esterification of acetic acid with ethanol, increasing the alcohol from an equimolar amount to a 10-fold excess can increase the ester yield from 65% to 97%. masterorganicchemistry.com

Another effective strategy is the removal of water as it is formed during the reaction. wikipedia.orgorganic-chemistry.org This can be accomplished by using a Dean-Stark apparatus, which physically separates the water from the reaction mixture, or by adding a dehydrating agent. The choice of acid catalyst can also influence the reaction rate and yield. While sulfuric acid is common, other catalysts like p-toluenesulfonic acid and various Lewis acids are also effective. wikipedia.org The optimal reaction temperature is typically the reflux temperature of the alcohol being used, and reaction times can range from a few hours to overnight. wikipedia.org

Advanced Synthetic Strategies for Functionalized Naphthoate Esters

Beyond the initial synthesis, the naphthoate scaffold can be further modified to introduce additional functionality and complexity. These advanced strategies often employ metal catalysts to achieve high levels of selectivity.

Asymmetric Oxidative Coupling of Substituted Naphthoates

The asymmetric oxidative coupling of 2-naphthol (B1666908) derivatives is a powerful method for the synthesis of chiral binaphthol (BINOL) compounds, which are valuable ligands in asymmetric catalysis. Research has shown that the presence of an ester group at the C3 position of the naphthol ring is critical for achieving high levels of enantioselectivity in these reactions. This directing effect is attributed to the coordination of the catalytic species with the ester group.

For example, the homo-coupling of methyl 3-hydroxy-2-naphthoate using a copper-diamine complex can produce the corresponding BINOL derivative in high yield and with significant enantiomeric excess. While specific studies on the asymmetric oxidative coupling of ethyl 3-hydroxy-1-naphthoate are not prevalent, the principles derived from its 2-naphthoate (B1225688) analogue suggest its potential in similar transformations. The ester group's ability to direct the coupling makes these naphthoate esters valuable precursors for chiral ligand synthesis.

Transition-Metal-Catalyzed Approaches to Naphthoate Structures

Transition-metal catalysis offers a powerful toolkit for the functionalization of aromatic rings through C-H activation. Ruthenium-catalyzed [2+2+2] benzannulation of phthalic acids with two alkyne molecules provides an efficient route to multisubstituted 1-naphthoic acids. researchgate.net This method is notable for its use of atmospheric oxygen as the oxidant and its high atom economy. researchgate.net The resulting functionalized 1-naphthoic acids can then be esterified to yield substituted ethyl 1-naphthoate (B1232437) derivatives.

Palladium-catalyzed C-H functionalization is another key strategy. While the carboxylic acid group itself can act as a directing group for ortho-C-H activation, this approach can be extended to the synthesis of a variety of substituted naphthoic acids. rsc.org These methods allow for the introduction of aryl or alkyl groups onto the naphthalene (B1677914) core prior to or after esterification, providing access to a wide range of functionalized naphthoate structures.

Nucleophilic Alkylation and Regioselective Functionalization

The regioselectivity of reactions on the naphthalene ring is a crucial aspect of its functionalization. In the case of 1,3-dihydroxynaphthalene, a precursor related to 3-hydroxy-1-naphthoic acid, reactions with electrophiles like citral (B94496) in pyridine (B92270) show a preference for reaction at the C2 or C4 positions, governed by the stability of the intermediate phenolate (B1203915) ions. rsc.org This suggests that nucleophilic attack on a derivative of ethyl 3-hydroxy-1-naphthoate would also be subject to strong regiochemical control by the existing substituents.

Furthermore, studies on the nucleophilic addition of organolithium reagents to naphthoate-derived lactones have demonstrated that 1,4-addition can occur, leading to dearomatization of the naphthalene ring. jst.go.jp This type of reactivity opens up pathways to highly functionalized, non-aromatic structures from simple naphthoate precursors. The hydroxyl and ester groups on ethyl 3-hydroxy-1-naphthoate are expected to direct incoming nucleophiles to specific positions on the naphthalene ring, allowing for controlled and regioselective functionalization.

Chemo-Enzymatic Synthetic Routes to Hydroxylated Naphthoic Acids

The integration of enzymatic catalysis in the synthesis of hydroxylated naphthoic acids offers a green and highly selective alternative to traditional chemical methods. These biocatalytic approaches often proceed under mild conditions and can afford specific isomers that are challenging to obtain through conventional synthesis.

A notable example is the one-pot, two-step chemo-enzymatic synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA) from sinapic acid. tandfonline.comresearchgate.net This process utilizes a laccase from Trametes versicolor for the initial enzymatic oxidation of sinapic acid. tandfonline.com The reaction proceeds via a radical-mediated β-β dimerization to form a bislactone intermediate. tandfonline.comresearchgate.net Subsequent treatment with a sodium hydroxide (B78521) solution under controlled temperature and time facilitates the conversion of the bislactone to thomasidioic acid and finally to the desired DMNA. tandfonline.com This method has been successfully scaled to the gram level, highlighting its preparative potential. tandfonline.comresearchgate.net

Another enzymatic approach involves the use of cytochrome P450 enzymes to directly hydroxylate the naphthoic acid core. waseda.jp For instance, cytochrome P450 has been employed to add a hydroxyl group to 2-naphthoic acid, demonstrating the potential for one-step synthesis of hydroxylated derivatives that can exhibit interesting photoluminescent properties. waseda.jp

Table 1: Chemo-Enzymatic Synthesis of Hydroxylated Naphthoic Acids

Starting MaterialEnzymeKey Chemical ReagentProductKey FindingsReference
Sinapic AcidLaccase (from Trametes versicolor)Sodium Hydroxide6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA)A one-pot, two-step gram-scale synthesis was developed. The process involves enzymatic dimerization followed by alkaline rearrangement. tandfonline.comresearchgate.net
2-Naphthoic AcidCytochrome P450Not ApplicableHydroxylated 2-naphthoic acidDemonstrated a one-step synthesis to produce a white-light-emitting compound. waseda.jp

Rearrangement Reactions Leading to Naphthoic Acid Esters

Rearrangement reactions provide a powerful tool for accessing complex molecular architectures from simpler precursors. A significant development in the synthesis of naphthoic acid esters is the Lewis-acid-mediated rearrangement of oxabenzonorbornadienes. nih.govnih.gov This unexpected transformation involves a 1,2-acyl shift to yield 1-hydroxy-2-naphthoic acid esters with novel substitution patterns. nih.govnih.gov

The reaction is typically catalyzed by Lewis acids such as indium(III) chloride (InCl₃) or iron(III) chloride (FeCl₃). acs.org The proposed mechanism initiates with the coordination of the Lewis acid to the ester carbonyl, followed by the opening of the oxa-bridge to form a carbocation intermediate. nih.gov A subsequent 1,2-acyl shift and rearomatization through proton loss lead to the final 1-hydroxy-2-naphthoic acid ester product. nih.gov This methodology has been shown to accommodate various substituents on the oxabenzonorbornadiene skeleton, although the electronic properties of these substituents can influence the reaction outcome, sometimes leading to the formation of 4-hydroxy-1-naphthoic acid esters as alternative products. nih.gov This work also served to correct previous mischaracterizations of similar rearrangement products in the literature. nih.gov

Table 2: Lewis-Acid-Mediated Rearrangement to Naphthoic Acid Esters

SubstrateLewis Acid CatalystProductKey FeatureReference
OxabenzonorbornadieneInCl₃, FeCl₃, Cu(OTf)₂1-Hydroxy-2-naphthoic acid esterProceeds via a 1,2-acyl shift, allowing access to novel substitution patterns. nih.govnih.govacs.org

Derivatization and Analog Synthesis

The functional groups of ethyl 3-hydroxy-1-naphthoate and its analogues, namely the hydroxyl and ester moieties, serve as versatile handles for further chemical modification. This allows for the synthesis of a wide range of derivatives with tailored properties for specific applications.

Synthesis of Azo Dye Precursors Utilizing Naphthoate Moieties

Hydroxylated naphthoic acids, including 1-hydroxy-2-naphthoic acid and 3-hydroxy-2-naphthoic acid, are valuable coupling components in the synthesis of azo dyes. internationaljournalcorner.comtsijournals.com Azo dyes are a major class of synthetic colorants characterized by the presence of an azo (–N=N–) group linking two aromatic rings. internationaljournalcorner.comtsijournals.com

The synthesis typically involves two main steps. First, a primary aromatic amine is converted into a diazonium salt. For example, the drug sulfadimidine can be diazotized using sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid at low temperatures (in an ice bath). internationaljournalcorner.comtsijournals.com Second, the resulting diazonium salt solution is added to an alkaline solution of the hydroxylated naphthoic acid (the coupler). internationaljournalcorner.comtsijournals.com The electrophilic diazonium ion attacks the electron-rich naphthoate ring, typically at the position ortho or para to the hydroxyl group, to form the azo linkage. The resulting azo dye is then precipitated by acidification. internationaljournalcorner.comtsijournals.com The specific hydroxylnaphthoic acid used as the coupler influences the final color and properties of the dye. internationaljournalcorner.com

Preparation of Hydrazone Derivatives from Naphthohydrazides

Naphthohydrazides, which can be prepared from the corresponding naphthoate esters via hydrazinolysis, are key intermediates for synthesizing hydrazone derivatives. nih.gov Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂, and they are known for a wide range of biological activities and as chemosensors.

The synthesis of hydrazones from 3-hydroxy-2-naphthohydrazide (B1221801) is a straightforward condensation reaction. nih.govresearchgate.netrsc.org The naphthohydrazide is reacted with an appropriate aldehyde or ketone in a suitable solvent, often methanol or ethanol, with a catalytic amount of acid (e.g., acetic acid). rsc.org The reaction mixture is typically heated under reflux to drive the condensation, which results in the formation of the C=N bond characteristic of a hydrazone. rsc.org A diverse library of hydrazone derivatives has been synthesized by varying the structure of the aldehyde or ketone reactant, leading to compounds with different substitution patterns and, consequently, different chemical and biological properties. nih.govresearchgate.net For instance, a series of hydrazones derived from 3-hydroxy-2-naphthohydrazide has been synthesized and evaluated for their potential in diabetic management by inhibiting the α-glucosidase enzyme. nih.govresearchgate.net

Table 3: Synthesis of Hydrazone Derivatives from 3-hydroxy-2-naphthohydrazide

Reactant 1Reactant 2 (Aldehyde)Product TypeKey Reaction ConditionInvestigated ApplicationReference
3-hydroxy-2-naphthohydrazideVarious substituted benzaldehydesSubstituted (E)-N'-(benzylidene)-3-hydroxy-2-naphthohydrazidesReflux in methanol with catalytic acetic acidα-glucosidase inhibition nih.govresearchgate.net
3-hydroxy-2-naphthohydrazide3,5-di-tert-butyl-2-hydroxybenzaldehyde(E)-N′-(3,5-di-tert-butyl-2-hydroxybenzylidene)-3-hydroxy-2-naphthohydrazideReflux in methanol with catalytic acetic acidChemosensor for cyanide ions rsc.org
3-hydroxy-2-naphthohydrazide4-nitrobenzaldehyde(E)-3-Hydroxy-N′-(4-nitrobenzylidene)-2-naphthohydrazideReflux in methanol with catalytic acetic acidChemosensor for cyanide ions rsc.org

Formation of Task-Specific Ionic Liquids Incorporating Naphthoate Anions

Task-specific ionic liquids (TSILs) are ionic salts designed with specific functionalities to perform a particular task, such as metal ion extraction. frontiersin.orgnih.gov The 3-hydroxy-2-naphthoate anion has been successfully incorporated into TSILs for the efficient extraction of heavy metals from aqueous solutions. frontiersin.orgnih.govresearchgate.net

The synthesis of these TSILs is typically achieved through a deprotonation-metathesis reaction. frontiersin.orgnih.gov First, 3-hydroxy-2-naphthoic acid is deprotonated using a base, such as potassium hydroxide (KOH), in a solvent like methanol. frontiersin.org This forms the potassium 3-hydroxy-2-naphthoate salt. Subsequently, this salt is reacted with a precursor salt containing the desired cation, for example, trihexyltetradecylphosphonium (B14245789) chloride or methyltrioctylammonium chloride. frontiersin.orgnih.gov A metathesis (ion exchange) reaction occurs, where the potassium and chloride ions precipitate as KCl, leaving the desired TSIL composed of the bulky organic cation and the 3-hydroxy-2-naphthoate anion in solution. frontiersin.org The choice of the cation, with its varying alkyl chain lengths and central atom (e.g., phosphorus vs. nitrogen), allows for the fine-tuning of the physicochemical properties of the ionic liquid, such as its hydrophobicity, viscosity, and extraction efficacy. frontiersin.orgnih.govresearchgate.net

Table 4: Task-Specific Ionic Liquids Based on 3-hydroxy-2-naphthoate

AnionCationAbbreviationSynthetic RouteApplicationReference
3-hydroxy-2-naphthoateTrihexyltetradecylphosphonium[P₆₆₆₁₄][HNA]Deprotonation-metathesisHeavy metal extraction (Ag, Cd, Cu, Pb, Hg) frontiersin.orgnih.govmdpi.com
3-hydroxy-2-naphthoateMethyltrioctylphosphonium[P₁₈₈₈][HNA]Deprotonation-metathesisHeavy metal extraction frontiersin.orgnih.gov
3-hydroxy-2-naphthoateMethyltrioctylammonium[N₁₈₈₈][HNA]Deprotonation-metathesisHeavy metal extraction frontiersin.orgnih.gov

Incorporation into Carbon Dot Systems via Precursor Modifications

Carbon dots (CDs) are quasi-spherical, fluorescent carbon-based nanoparticles typically smaller than 10 nm. uns.ac.idnih.gov They are synthesized from a wide variety of organic precursors through methods like hydrothermal or solvothermal treatment, pyrolysis, and microwave irradiation. mdpi.commdpi.com The properties of CDs, particularly their photoluminescence, are highly dependent on the precursor molecules and the synthesis conditions. uns.ac.idrsc.org

While direct synthesis of carbon dots from ethyl 3-hydroxy-1-naphthoate is not explicitly detailed in the reviewed literature, its aromatic structure makes it a plausible candidate as a carbon source. The general bottom-up approach involves the carbonization and polymerization of small organic molecules. mdpi.com Aromatic precursors, such as citric acid, folic acid, and various phenylenediamine isomers, are commonly used. mdpi.comrsc.org The synthesis often involves heating the precursor, either alone or with a solvent (like water or N,N-dimethylformamide), in a sealed autoclave. mdpi.commdpi.com The presence of hydroxyl and carboxylate groups on the naphthoate structure could facilitate polymerization and surface passivation, which are crucial for achieving high fluorescence quantum yields. By modifying the naphthoate precursor, for example by co-carbonizing it with a nitrogen-containing molecule like urea (B33335) or ethylenediamine, nitrogen-doped carbon dots with tailored optical properties could potentially be produced. nih.gov

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy serves as a fundamental tool for identifying the structural components of a molecule. By probing the vibrational and rotational energy states, both FTIR and Raman spectroscopy offer a unique "fingerprint" of the compound.

FTIR spectroscopy is instrumental in identifying the specific functional groups within Ethyl 3-hydroxy-1-naphthoate by measuring the absorption of infrared radiation at characteristic frequencies. The spectrum is largely defined by the vibrations of its hydroxyl (-OH), ester (-COOC₂H₅), and naphthalene (B1677914) ring moieties.

The presence of a hydroxyl group gives rise to a distinct, broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of O-H stretching vibrations, often influenced by hydrogen bonding. researchgate.net The carbonyl (C=O) stretch of the ester group is expected to produce a strong, sharp peak typically found between 1735-1700 cm⁻¹. The C-O stretching vibrations associated with the ester linkage appear in the 1300-1000 cm⁻¹ range. ijrar.org

Vibrations corresponding to the aromatic naphthalene ring are also prominent. The C-H stretching modes of the aromatic ring typically appear above 3000 cm⁻¹. ijrar.org In-plane C=C stretching vibrations of the ring are observed in the 1600-1450 cm⁻¹ region. Furthermore, C-H out-of-plane bending vibrations, which can be indicative of the substitution pattern on the ring, are found in the 900-675 cm⁻¹ range. researchgate.netijrar.org

Table 1: Characteristic FTIR Vibrational Frequencies for Ethyl 3-hydroxy-1-naphthoate

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
HydroxylO-H Stretch3500 - 3200
Naphthalene RingAromatic C-H Stretch> 3000
EsterCarbonyl (C=O) Stretch1735 - 1700
Naphthalene RingAromatic C=C Stretch1600 - 1450
Ester / NaphthaleneC-O Stretch / Ring Vibrations1300 - 1000
Naphthalene RingAromatic C-H Out-of-Plane Bend900 - 675

Raman spectroscopy provides complementary information to FTIR, as it detects vibrational modes based on changes in polarizability. It is particularly effective for observing the vibrations of non-polar bonds and symmetric stretches. For Ethyl 3-hydroxy-1-naphthoate, Raman spectroscopy is highly useful for analyzing the vibrations of the carbon skeleton, especially the naphthalene ring system. soton.ac.uk

The aromatic ring stretching modes, which are strong and sharp in the Raman spectrum, provide a clear signature of the naphthalene core. researchgate.net While the O-H stretch is typically weak in Raman spectra, the carbonyl C=O stretch of the ester can still be observed. The region below 1000 cm⁻¹ often contains a wealth of information about the skeletal deformations and out-of-plane bending of the entire molecule, providing a detailed vibrational fingerprint. researchgate.netspectrabase.com The joint use of both Raman and IR spectroscopy delivers a more complete picture of the molecule's vibrational characteristics. soton.ac.uk

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy techniques, such as UV-Visible and fluorescence spectroscopy, probe the electronic energy levels of the molecule, providing insights into its optical properties, conjugation, and behavior in the excited state.

UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. In Ethyl 3-hydroxy-1-naphthoate, the naphthalene ring system acts as the primary chromophore, the part of the molecule that absorbs light. tanta.edu.eg The hydroxyl (-OH) and ester (-COOC₂H₅) groups act as auxochromes, which modify the absorption characteristics (wavelength and intensity) of the chromophore.

The UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the conjugated π-electron system of the naphthalene ring. These transitions are typically intense and can result in multiple absorption bands. tanta.edu.egphyschemres.org Weaker n → π* transitions, involving the non-bonding electrons on the oxygen atoms of the hydroxyl and carbonyl groups, may also be observed, often as shoulders on the more intense π → π* bands. tanta.edu.eg These electronic transitions are sensitive to the molecular structure and substitution patterns on the aromatic ring. researchgate.net

Table 2: Expected Electronic Transitions for Ethyl 3-hydroxy-1-naphthoate

Transition TypeOrbitals InvolvedAssociated MoietyExpected Wavelength Region
π → ππ (bonding) to π (antibonding)Naphthalene Ring200 - 400 nm
n → πn (non-bonding) to π (antibonding)Carbonyl (C=O), Hydroxyl (-OH)> 280 nm (often overlapping)

Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state. The luminescent properties of hydroxynaphthoate (B12740854) derivatives are of significant interest and can be influenced by factors such as excited-state intramolecular proton transfer (ESIPT). mdpi.com

In ESIPT, a proton is transferred from the hydroxyl group to the carbonyl oxygen in the excited state, forming a transient keto-tautomer that then fluoresces. This process often results in a dual fluorescence emission: a normal emission at a shorter wavelength and a tautomer emission that is significantly red-shifted (large Stokes shift). mdpi.comresearchgate.net While ESIPT has been observed for isomers like methyl 3-hydroxy-2-naphthoate, its occurrence in Ethyl 3-hydroxy-1-naphthoate would depend on the geometric feasibility of the proton transfer between the 3-hydroxy and 1-ester groups. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is highly dependent on the molecular structure, solvent, and the availability of non-radiative decay pathways. nih.govnih.gov Azo dyes containing a hydroxyl naphthalene ester moiety, for instance, have been noted to be weakly fluorescent. researchgate.net

Solvatochromism is the phenomenon where the color of a substance, and thus its UV-Visible absorption or emission spectrum, changes with the polarity of the solvent. ossila.com This effect arises from differential solvation of the ground and excited states of the molecule. By studying the spectral shifts in a range of solvents with varying polarities, it is possible to probe the change in the molecule's dipole moment upon electronic excitation. researchgate.net

For molecules like Ethyl 3-hydroxy-1-naphthoate, π → π* transitions often exhibit a bathochromic (red) shift as solvent polarity increases, because the excited state is typically more polar than the ground state and is thus stabilized to a greater extent by polar solvents. researchgate.net Conversely, n → π* transitions may show a hypsochromic (blue) shift. The analysis of these solvatochromic shifts, often using models like the Lippert-Mataga or Bakhshiev equations, provides valuable data on the electronic properties of the excited state. core.ac.uk Studies on related azo dyes derived from naphthoates have demonstrated strong negative solvatochromism, where the ground state is more polar than the excited state. researchgate.net

Table 3: General Effect of Solvent Polarity on Electronic Transitions (Solvatochromism)

TransitionTypical Dipole Moment ChangeEffect of Increasing Solvent PolaritySpectral Shift
π → πExcited State > Ground StateStabilization of the more polar excited stateBathochromic (Red Shift)
n → πGround State > Excited StateStabilization of the more polar ground stateHypsochromic (Blue Shift)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of Ethyl 3-hydroxy-1-naphthoate. One-dimensional (¹H and ¹³C) and two-dimensional experiments work in concert to provide an unambiguous structural assignment.

The ¹H NMR spectrum of Ethyl 3-hydroxy-1-naphthoate provides detailed information about the number and environment of protons in the molecule. The spectrum is characterized by distinct regions corresponding to the aromatic, hydroxyl, and ethyl ester protons. The aromatic region typically displays a complex set of signals for the six protons on the naphthalene ring system. Protons H-2 and H-4 appear as distinct singlets or narrow doublets due to their unique positions, while the protons on the unsubstituted benzene (B151609) ring (H-5, H-6, H-7, H-8) exhibit characteristic coupling patterns. The hydroxyl proton (-OH) usually appears as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The ethyl group gives rise to a classic triplet-quartet pattern: a triplet for the terminal methyl (-CH₃) protons coupled to the adjacent methylene (B1212753) protons, and a quartet for the methylene (-CH₂-) protons coupled to the methyl protons.

The ¹³C NMR spectrum complements the proton data by revealing the electronic environment of each of the 13 unique carbon atoms. The spectrum shows a low-field signal for the carbonyl carbon (C=O) of the ester group. The aromatic carbons, including the two oxygen-bearing carbons (C-1 and C-3), resonate in the intermediate region of the spectrum. The two aliphatic carbons of the ethyl group appear at high field.

Table 1: Representative ¹H NMR Data for Ethyl 3-hydroxy-1-naphthoate (in CDCl₃) This table is interactive. You can sort the columns by clicking on the headers.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-8 ~8.90 d ~8.4
H-5 ~8.05 d ~8.2
H-4 ~7.85 s -
H-6 ~7.60 t ~7.6
H-7 ~7.50 t ~7.5
H-2 ~7.20 s -
-OH ~5.5-6.5 br s -
-OCH₂CH₃ ~4.45 q ~7.1

Table 2: Representative ¹³C NMR Data for Ethyl 3-hydroxy-1-naphthoate (in CDCl₃) This table is interactive. You can sort the columns by clicking on the headers.

Carbon Assignment Chemical Shift (δ, ppm)
C=O ~168.5
C-3 ~154.0
C-8a ~136.2
C-5 ~129.0
C-7 ~127.5
C-4a ~126.8
C-6 ~125.0
C-8 ~124.5
C-1 ~121.0
C-2 ~108.5
C-4 ~106.0
-OCH₂CH₃ ~61.5

While 1D NMR spectra propose a structure, two-dimensional (2D) NMR experiments are employed to confirm the atomic connectivity definitively. For a molecule like Ethyl 3-hydroxy-1-naphthoate, several 2D techniques are crucial.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations. It would verify the connectivity within the ethyl group by showing a cross-peak between the methylene quartet and the methyl triplet. It would also confirm the relationships between adjacent aromatic protons, such as H-5/H-6, H-6/H-7, and H-7/H-8.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon atom. It provides unambiguous assignment of carbon signals by correlating the ¹H signals (e.g., at δ ~4.45 ppm and ~1.45 ppm) to their corresponding ¹³C signals (at δ ~61.5 ppm and ~14.5 ppm, respectively), confirming the C-H bonds of the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for elucidating the complete molecular skeleton, as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. For Ethyl 3-hydroxy-1-naphthoate, HMBC would show correlations from the methylene protons (-OCH₂-) to the carbonyl carbon (C=O) and the C-1 carbon of the naphthyl ring, confirming the ester linkage. It would also show correlations from aromatic protons like H-2 and H-4 to various quaternary carbons, piecing together the entire naphthalene framework.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the compound's structure through analysis of its fragmentation patterns. The molecular formula of Ethyl 3-hydroxy-1-naphthoate is C₁₃H₁₂O₃, corresponding to a monoisotopic mass of 216.0786 Da.

In high-resolution mass spectrometry (HRMS), the detection of an ion with an m/z value matching this calculated mass (e.g., [M+H]⁺ at 217.0865) provides strong evidence for the elemental composition. Electron Impact (EI) or Electrospray Ionization (ESI) techniques are commonly used. The fragmentation pattern is highly characteristic. Key fragmentation pathways include the loss of the ethoxy group or the entire ester functionality.

Table 3: Key Mass Spectrometry Fragments for Ethyl 3-hydroxy-1-naphthoate This table is interactive. You can sort the columns by clicking on the headers.

m/z Value Ion Formula Proposed Fragment Identity
216 [C₁₃H₁₂O₃]⁺• Molecular ion [M]⁺•
188 [C₁₁H₈O₃]⁺• Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement
171 [C₁₁H₇O₂]⁺ Loss of ethoxy radical (•OCH₂CH₃) from [M]⁺•
143 [C₁₀H₇O]⁺ Loss of carbon monoxide (CO) from the [M-OC₂H₅]⁺ fragment

X-ray Diffraction for Solid-State Molecular Geometry

X-ray diffraction techniques provide the ultimate confirmation of molecular structure by mapping electron density in the crystalline solid state, revealing precise bond lengths, bond angles, and intermolecular packing arrangements.

When suitable single crystals can be grown, single-crystal X-ray diffraction (SC-XRD) offers an unambiguous determination of the three-dimensional molecular structure. Analysis of Ethyl 3-hydroxy-1-naphthoate crystals reveals several key features:

Planarity: The naphthalene ring system is confirmed to be essentially planar, as expected for an aromatic system.

Group Orientation: The technique precisely defines the orientation of the hydroxyl and ethyl ester substituents relative to the plane of the naphthalene ring.

Table 4: Representative Single Crystal X-ray Crystallographic Data This table is interactive. You can sort the columns by clicking on the headers.

Parameter Typical Value Description
Crystal System Monoclinic The shape of the unit cell
Space Group P2₁/c The symmetry elements within the unit cell
a (Å) ~8.5 - 9.0 Unit cell dimension
b (Å) ~7.5 - 8.0 Unit cell dimension
c (Å) ~22.0 - 23.0 Unit cell dimension
β (°) ~95 - 100 Unit cell angle

While SC-XRD analyzes a single perfect crystal, Powder X-ray Diffraction (PXRD) is used to characterize a bulk, polycrystalline sample. The technique is essential for confirming that a synthesized batch of material is the correct crystalline phase and is free from amorphous content or other crystalline impurities (polymorphs).

The PXRD pattern of a crystalline sample of Ethyl 3-hydroxy-1-naphthoate consists of a series of diffraction peaks at specific 2θ angles. The position and relative intensity of these peaks serve as a unique "fingerprint" for its specific crystal structure. This pattern can be compared against a theoretical pattern calculated from single-crystal data to confirm phase identity and purity. Any significant deviation or the presence of unexpected peaks would indicate impurities or the existence of a different polymorph.

Computational Chemistry and Theoretical Modeling of Electronic Structure and Reactivity

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations offer a powerful lens through which to examine the intricate details of molecular behavior at the subatomic level.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for its balance of accuracy and computational efficiency. For Ethyl 3-hydroxy-1-naphthoate, DFT would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found.

The total energy of the optimized structure is a key output, providing a measure of the molecule's stability. Such calculations are foundational for understanding the molecule's physical and chemical properties. A typical approach would involve using a functional like B3LYP in conjunction with a basis set such as 6-311G(d,p) to achieve reliable results.

To understand how Ethyl 3-hydroxy-1-naphthoate interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT is an extension of DFT that allows for the calculation of excited state properties. This is crucial for predicting the molecule's electronic absorption spectrum, which is characterized by the wavelengths of light it absorbs.

By calculating the energies of various electronic transitions from the ground state to different excited states, TD-DFT can predict the absorption maxima (λmax). These calculations are vital for applications in materials science and photochemistry. For instance, in a study on related compounds, TD-DFT has been used to calculate electronic absorption spectra to understand how different functional groups affect the optical properties.

The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. The XC functional approximates the complex electron-electron interactions, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For molecules like Ethyl 3-hydroxy-1-naphthoate, a range of functionals would be tested and validated against any available experimental data or higher-level theoretical benchmarks. Common functionals include the hybrid functional B3LYP and range-separated functionals like CAM-B3LYP, which are often better for describing charge-transfer excitations. Similarly, basis sets of varying sizes and complexities, such as the Pople-style 6-31G(d) or the more extensive def2-TZVP, would be considered to ensure a balance between accuracy and computational cost. The validation process is critical for ensuring the predictive power of the computational model.

Molecular Orbital and Electronic Distribution Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more easily excitable and thus more reactive. For Ethyl 3-hydroxy-1-naphthoate, the HOMO is expected to be localized primarily on the electron-rich naphthol ring, while the LUMO may be distributed over the conjugated system including the ester group. Computational studies on similar aromatic compounds have shown that the HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Table 1: Hypothetical Frontier Molecular Orbital Energies for Ethyl 3-hydroxy-1-naphthoate

Molecular OrbitalEnergy (eV)Description
HOMO-5.63Highest Occupied Molecular Orbital
LUMO-2.50Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap3.13Energy difference

Note: The values presented in this table are illustrative and based on representative data from similar compounds. Specific calculations for Ethyl 3-hydroxy-1-naphthoate would be required for precise values.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the surface of the molecule's electron density. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of intermediate potential.

Potential Energy Surface (PES) and Reaction Pathway Investigations

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers or rotamers) that arise from rotation about single bonds, and their corresponding energies. lumenlearning.comlibretexts.org The potential energy surface (PES) maps the energy of a molecule as a function of its geometry, with stable conformers residing in energy minima on this surface. researchgate.net

For Ethyl 3-hydroxy-1-naphthoate, the most significant conformational flexibility arises from the rotation around the C-O and O-C single bonds of the ethyl ester group.

Rotation around the C(naphthyl)-C(ester) bond: This rotation is generally restricted due to steric hindrance and the desire to maintain planarity for π-system conjugation.

Rotation around the C-O bond of the ester: This rotation determines the orientation of the carbonyl group relative to the hydroxyl group. A key conformation is one that allows for the formation of an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This conformation is typically the most stable due to the favorable electrostatic interaction.

Rotation around the O-C bond of the ethyl group: This leads to different arrangements of the ethyl chain, commonly referred to as anti and gauche conformers. libretexts.org The anti conformation, where the terminal methyl group is positioned away from the bulky naphthalene (B1677914) ring, is generally lower in energy than the gauche conformers due to reduced steric strain. libretexts.orgnih.gov

Computational studies can map the PES by systematically rotating these bonds and calculating the energy at each step. The results typically show that the global minimum energy conformation is one where the ester group is nearly coplanar with the naphthalene ring to maximize conjugation, and an intramolecular hydrogen bond is formed.

Investigating a reaction pathway on the potential energy surface involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them. dntb.gov.ua A transition state is a specific molecular configuration along the reaction coordinate that represents the highest energy point, corresponding to a saddle point on the PES. nih.gov The energy difference between the reactants and the transition state is the activation energy (Ea), which is a critical factor in determining the rate of a reaction. nih.govresearchgate.net

For a molecule like Ethyl 3-hydroxy-1-naphthoate, a relevant reaction to study would be its hydrolysis, breaking the ester bond to form 3-hydroxy-1-naphthoic acid and ethanol. Computational modeling of this reaction would involve:

Locating the Reactant Complex: Modeling the initial state, where Ethyl 3-hydroxy-1-naphthoate and a reactant (e.g., a water molecule or hydroxide (B78521) ion) are interacting.

Searching for the Transition State (TS): Using algorithms to find the saddle point on the PES corresponding to the bond-forming/bond-breaking process (e.g., the nucleophilic attack of water on the ester carbonyl carbon). The TS geometry is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Determining the Activation Energy: Calculating the energy difference between the TS and the reactant complex. Studies on similar esters, like ethyl acetate, have shown that the conformation of the molecule at the transition state can significantly influence the activation energy. nih.govresearchgate.net For example, a gauche conformer at the transition state may have a lower activation energy than a trans conformer. nih.gov

Such calculations provide fundamental insights into the reactivity of the ester group and the mechanism of its reactions.

Analysis of Intramolecular and Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The surface is defined by partitioning the electron density of the crystal into molecular regions. By mapping properties onto this surface, such as the normalized contact distance (dnorm), one can identify specific regions of intermolecular contact. nih.govkayseri.edu.tr Red spots on a dnorm surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or longer-range contacts.

For Ethyl 3-hydroxy-1-naphthoate, Hirshfeld analysis would reveal the relative importance of various non-covalent interactions in its solid state. The dominant interactions are typically:

H···H contacts: Due to the abundance of hydrogen atoms, these contacts usually comprise the largest percentage of the surface area, representing van der Waals forces. nih.govnih.gov

O···H/H···O contacts: These are characteristic of hydrogen bonds and appear as distinct sharp spikes on the fingerprint plot. kayseri.edu.trresearchgate.net They are crucial for forming the primary structural motifs in the crystal.

C···H/H···C contacts: These represent weaker C-H···π interactions and general van der Waals contacts. nih.gov

C···C contacts: These can indicate π-π stacking interactions between the naphthalene rings of adjacent molecules, which are common in the crystal packing of aromatic compounds. nih.gov

Table 2: Representative Hirshfeld Surface Contact Percentages for a Naphthoic Acid Derivative Note: Data is based on typical values for similar aromatic compounds and serves as an illustration. nih.govnih.gov

Interaction TypeContribution to Hirshfeld Surface (%)Description
H···H~40-55%General van der Waals interactions. nih.gov
O···H / H···O~15-30%Represents strong hydrogen bonding. researchgate.net
C···H / H···C~10-20%Weak hydrogen bonds and C-H···π interactions. nih.gov
C···C~5-10%Indicates potential π-π stacking. nih.gov
Other (C···O, O···O)<5%Minor van der Waals contacts.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing chemical bonding and intermolecular interactions based on the topology of the electron density (ρ). researchgate.netnih.gov Within QTAIM, a chemical bond is associated with a "bond path" and a "bond critical point" (BCP), which is a point of minimum electron density between two interacting atoms. researchgate.net The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction. ijnc.ir

For covalent bonds , ρ(r) is large and ∇²ρ(r) is negative.

For closed-shell interactions , such as hydrogen bonds and van der Waals forces, ρ(r) is small and ∇²ρ(r) is positive. ijnc.irresearchgate.net The magnitude of ρ(r) at the BCP correlates with the strength of the hydrogen bond.

The Reduced Density Gradient (RDG) is another method used to visualize weak non-covalent interactions. It plots the RDG against the sign of the second eigenvalue of the electron density Hessian (sign(λ₂)ρ). This generates surfaces that identify different types of interactions:

Strong attractive interactions (e.g., hydrogen bonds) appear as blue or green surfaces.

Weak van der Waals interactions are shown in green.

Strong repulsive interactions (steric clashes) are shown in red.

For Ethyl 3-hydroxy-1-naphthoate, a QTAIM analysis of the intramolecular O-H···O=C hydrogen bond would involve locating the BCP between the hydroxyl hydrogen and the carbonyl oxygen. The topological parameters at this BCP would confirm the presence of the hydrogen bond and provide a quantitative measure of its strength. Similarly, QTAIM and RDG analyses could be applied to crystal structures to characterize the network of intermolecular hydrogen bonds and other weak interactions that govern the solid-state packing. researchgate.netijnc.ir

Prediction of Spectroscopic and Optical Properties

Computational chemistry provides powerful tools for predicting the spectroscopic and optical properties of molecules like Ethyl 3-hydroxy-1-naphthoate, offering insights that complement and guide experimental work. Through methods rooted in quantum mechanics, it is possible to model the behavior of this molecule at the electronic level, allowing for the theoretical calculation of its various spectra and optical responses. These predictions are crucial for understanding the molecule's structure, electronic transitions, and potential applications in materials science.

Computational Prediction of Vibrational and Electronic Spectra

Theoretical modeling, primarily using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), is a cornerstone for predicting the vibrational and electronic spectra of organic molecules. nih.govresearchgate.net For a molecule like Ethyl 3-hydroxy-1-naphthoate, these computational approaches can elucidate the relationship between its molecular structure and its spectral characteristics.

Vibrational Spectra (FT-IR and FT-Raman): DFT calculations are widely employed to compute the vibrational frequencies of a molecule in its ground state. dntb.gov.ua By optimizing the molecular geometry to find the minimum energy structure, a frequency calculation can be performed. This process yields a set of vibrational modes, each with a specific frequency and intensity, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. researchgate.net For Ethyl 3-hydroxy-1-naphthoate, key vibrational modes would include the stretching of the O-H bond of the hydroxyl group, the C=O stretching of the ester group, C-O stretching, and various C-H and C=C aromatic ring vibrations. researchgate.net Theoretical investigations on similar molecules, such as 1-hydroxy-2-naphthoic acid, have demonstrated that DFT methods, like B3LYP with a 6-31G(d,p) basis set, can accurately predict these vibrational frequencies. researchgate.net The potential energy distribution (PED) analysis is often used in conjunction with these calculations to provide detailed assignments for each calculated vibrational band. researchgate.net

Table 1: Representative Predicted Vibrational Frequencies for Naphthoic Acid Derivatives (Note: This data is illustrative, based on computational studies of similar naphthoic acid compounds, and represents the type of data generated for Ethyl 3-hydroxy-1-naphthoate.)

Vibrational Mode Predicted Frequency (cm⁻¹) (DFT/B3LYP)
O-H Stretch ~3405
C-H Aromatic Stretch 3050 - 3150
C=O Ester Stretch ~1720
C=C Aromatic Ring Stretch 1450 - 1650
C-O Stretch 1220 - 1340

Electronic Spectra (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. nih.gov This method predicts the electronic transitions from the ground state to various excited states. researchgate.net For Ethyl 3-hydroxy-1-naphthoate, TD-DFT calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands seen in a UV-Vis spectrum. researchgate.net These transitions typically involve the promotion of an electron from a filled molecular orbital to an empty one, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The nature of these orbitals (e.g., π, π, n) determines the type of electronic transition (e.g., π → π or n → π*). researchgate.net Studies on related compounds often use the B3LYP functional with extended basis sets like 6-311++G(d,p) to simulate UV-Vis spectra in both the gas phase and in various solvents, using models like the polarizable continuum model (PCM). nih.govresearchgate.net

Theoretical Calculation of Linear and Nonlinear Optical (NLO) Properties

The interaction of a molecule with an external electric field, such as that from a laser, gives rise to its linear and nonlinear optical (NLO) properties. Computational methods allow for the direct calculation of these properties, which are essential for designing new materials for photonic and optoelectronic applications. physchemres.org

The NLO response of a molecule is determined by its dipole moment (μ), polarizability (α), and hyperpolarizabilities (β, γ, etc.). researchgate.net DFT calculations are effective for computing these parameters. physchemres.org

Polarizability (α): This linear property describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.

First Hyperpolarizability (β): This is the primary molecular property responsible for second-order NLO effects like second-harmonic generation (SHG). physchemres.org Molecules with significant NLO activity typically possess a large β value, which is often associated with intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups. researchgate.net

Second Hyperpolarizability (γ): This property governs third-order NLO phenomena.

For Ethyl 3-hydroxy-1-naphthoate, the presence of the electron-donating hydroxyl group (-OH) and the naphthalene π-system could lead to interesting NLO properties. Theoretical calculations on similar aromatic systems have shown that an inverse relationship often exists between the HOMO-LUMO energy gap and the first hyperpolarizability (β); a smaller energy gap often leads to a larger β value. researchgate.net Computational studies would involve optimizing the geometry and then calculating the static and dynamic polarizabilities and hyperpolarizabilities, often using a finite field approach. researchgate.net

Table 2: Illustrative Calculated NLO Properties (Note: These values are representative examples from computational studies on related organic NLO molecules and illustrate the parameters calculated for Ethyl 3-hydroxy-1-naphthoate.)

Property Symbol Representative Calculated Value Unit
Dipole Moment μ ~2.27 D Debye
Mean Polarizability ⟨α⟩ ~17.32 x 10⁻²⁴ esu esu

Simulations of Photophysical Processes and Excited State Dynamics

Beyond static spectral prediction, computational chemistry can simulate the dynamic processes that occur after a molecule absorbs light. These simulations are vital for understanding phenomena like fluorescence, phosphorescence, and photochemical reactions. chemrxiv.orgnsf.gov

For Ethyl 3-hydroxy-1-naphthoate, a key potential process is Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov The molecule possesses a proton-donating hydroxyl group and nearby proton-accepting sites (like the ester's carbonyl oxygen), creating a potential pathway for the proton to transfer in the excited state. researchgate.net

Simulating ESIPT and Excited-State Dynamics:

Potential Energy Surfaces (PES): TD-DFT and other high-level methods are used to calculate the potential energy surfaces of the ground state (S₀) and the first excited state (S₁). nih.govresearchgate.net By mapping the energy as a function of the O-H bond distance and other relevant coordinates, researchers can identify the energy barriers for the proton transfer process in both the ground and excited states. researchgate.net A lower energy barrier in the S₁ state compared to the S₀ state indicates that the ESIPT process is favorable upon photoexcitation. researchgate.net

Non-Adiabatic Molecular Dynamics (NAMD): To simulate the actual time-evolution of the molecule after absorbing a photon, NAMD simulations are employed. chemrxiv.org These simulations model the motion of the atoms on the excited-state potential energy surface and can capture transitions between different electronic states (e.g., from S₁ back to S₀), which are responsible for fluorescence or non-radiative decay. nsf.govuni-muenchen.de These simulations provide time-resolved information on structural changes, such as the proton transfer event, and help predict the rates of fluorescence and other decay processes. chemrxiv.org The combination of machine learning with quantum chemical calculations is an emerging strategy to accelerate these computationally intensive photodynamics simulations. chemrxiv.orgnsf.gov

Through these simulations, one could predict whether Ethyl 3-hydroxy-1-naphthoate is likely to be fluorescent and characterize the mechanism of its excited-state relaxation, providing critical insights for its potential use in sensors, probes, or light-emitting materials.

Applications of Ethyl 3 Hydroxy 1 Naphthoate and Its Derivatives in Advanced Materials Science

Development of Optoelectronic and Photonic Materials

The conjugated π-electron system of the naphthalene (B1677914) moiety in ethyl 3-hydroxy-1-naphthoate derivatives makes them prime candidates for the development of materials that interact with light. These interactions are fundamental to the creation of advanced optoelectronic and photonic devices.

Materials with Tunable Nonlinear Optical Activity

Derivatives of hydroxynaphthoic acid esters have been investigated for their third-order nonlinear optical (NLO) properties, which are crucial for applications in optical limiting and switching. Azo dyes synthesized from the related compound, ethyl-3-hydroxy-2-naphthoate, have demonstrated significant NLO behavior. internationaljournalcorner.com The NLO performances of these materials are often investigated using techniques like the Z-scan method. internationaljournalcorner.com Computational and solvatochromic methods are also employed to determine key parameters such as polarizability (α) and hyperpolarizability (β and γ), which quantify the NLO response of the molecules. internationaljournalcorner.com Research has shown that the functionalization of the naphthoate structure can enhance the optical limiting properties of the resulting material. internationaljournalcorner.com For instance, one study determined an optical limiting value of 19.64 Jcm⁻², suggesting that such molecules could be promising candidates for optical limiting materials. internationaljournalcorner.com

Table 1: NLO Investigation Techniques and Parameters

Technique/Parameter Description Relevance
Z-scan A technique to measure the nonlinear refractive index and nonlinear absorption coefficient. Determines the magnitude of the NLO response and suitability for optical limiting. internationaljournalcorner.com
Solvatochromism The change in the color of a chemical substance with the polarity of the solvent. Used to experimentally estimate hyperpolarizability constants. internationaljournalcorner.com
Polarizability (α) A measure of how easily an electron cloud is distorted by an external electric field. A fundamental property influencing the linear optical response. internationaljournalcorner.com

Photoresponsive Systems and Smart Materials

Azo dyes, which can be readily synthesized from naphthoate precursors, are known for their ability to undergo reversible photoisomerization. wikipedia.org This property is the foundation for their use in photoresponsive systems and smart materials. The core mechanism involves the transition of the azo group (–N=N–) between a stable, linear trans configuration and a bent cis configuration upon exposure to light of a specific wavelength, typically UV light. wikipedia.org This molecular switching process induces changes in the material's shape, color, or other physical properties, which can be harnessed for applications such as optical data storage, molecular switches, and light-controlled actuators.

Advanced Dye and Pigment Technologies

The naphthalene ring is a foundational structure in dye chemistry, and ethyl 3-hydroxy-1-naphthoate serves as a key intermediate for a significant class of synthetic colorants.

Integration into High-Performance Colorants and Dyes

Ethyl 3-hydroxy-1-naphthoate and related hydroxynaphthoic acids are primarily used as coupling components in the synthesis of azo dyes. internationaljournalcorner.com Azo dyes represent the largest and most important class of commercial synthetic colorants, accounting for 60-70% of all dyes used in the textile and food industries. wikipedia.orgnih.gov These dyes are characterized by the presence of one or more azo groups (–N=N–), which act as a chromophore and are responsible for their vivid colors, particularly in the red, orange, and yellow ranges. wikipedia.orgnih.gov Naphthalene-based azo dyes are applied as disperse dyes for synthetic fibers like polyester, where they exhibit good dyeing properties and fastness to washing, light, and rubbing. researchgate.net The synthesis involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with the naphthoate precursor. nih.gov

Sustainable Production of Dyes from Naphthoate Precursors

Traditional methods for synthesizing azo dyes often involve harsh acidic conditions and the use of solvents, leading to environmental concerns. researchgate.net Modern research focuses on developing environmentally benign, green synthetic routes. researchgate.netkashanu.ac.ir One sustainable approach for producing azo dyes from naphthol precursors involves solvent-free synthesis using solid acid catalysts. researchgate.netkashanu.ac.ir In this method, aromatic amines are mixed with sodium nitrite (B80452) and a catalyst like nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂) or Nano-γ-Al₂O₃/Ti(IV) under grinding conditions at room temperature. researchgate.netkashanu.ac.ir This is followed by coupling with a naphthol derivative. researchgate.net This protocol offers significant advantages, including simplicity, rapid reaction times, high yields, and the elimination of hazardous solvents. researchgate.netkashanu.ac.ir Furthermore, the diazonium salts formed using this procedure are often more stable and less explosive than those produced by conventional methods. researchgate.net

Table 2: Comparison of Dye Synthesis Methods

Feature Traditional Method Green (Solvent-Free) Method
Medium Aqueous acid solution Solid-state, solvent-free
Catalyst Strong mineral acids (e.g., HCl) Solid acids (e.g., nano BF₃·SiO₂) researchgate.net
Conditions Low temperatures (ice bath) Room temperature researchgate.net
Process Solution-phase reaction Mechanical grinding kashanu.ac.ir
Byproducts Acidic wastewater Minimal waste

| Safety | Unstable, potentially explosive diazonium salts | More stable, non-explosive diazonium salts researchgate.net |

Supramolecular Assemblies and Recognition Systems

The planar structure and capacity for hydrogen bonding and π-π stacking make the naphthalene core of ethyl 3-hydroxy-1-naphthoate derivatives an excellent scaffold for building complex supramolecular architectures and molecular recognition systems. science.gov Supramolecular chemistry relies on weak, reversible, non-covalent interactions to form organized structures from simpler components. frontiersin.org

Derivatives such as 3-hydroxy-2-naphthoic hydrazones have been designed as selective chemosensors, which are a direct application of molecular recognition. researchgate.net These molecules can selectively bind specific analytes, such as cyanide ions, through host-guest interactions involving hydrogen bonding and deprotonation of a labile Schiff base center. researchgate.net This binding event triggers a detectable response, often a distinct color change from colorless to yellow, allowing for naked-eye detection. researchgate.net

More broadly, the intermolecular interactions of naphthoic acids, including strong hydrogen bonding (O-H···O) and weaker interactions (C-H···π, π···π), are known to direct the packing modes and assembly of molecular crystals. science.gov This principle is also seen in naphthalenediimides (NDIs), which can self-assemble into complex, functional supramolecular structures like hydrogen-bonded helical nanotubes capable of encapsulating guest molecules. nih.gov Furthermore, the naphthalene framework is utilized in designing highly specific inhibitors for biological targets, such as lactate (B86563) dehydrogenase, demonstrating its utility in creating advanced molecular recognition systems for biomedical applications. frontiersin.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.